4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine
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Overview
Description
4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a 4-iodo-2-methylpyrazol-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine typically involves the reaction of 4-iodo-2-methylpyrazole with morpholine under specific conditions. One common method includes:
Starting Materials: 4-iodo-2-methylpyrazole and morpholine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-iodo-2-methylpyrazole is first activated by the base, followed by the addition of morpholine. The mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyrazole derivatives.
Scientific Research Applications
4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methylpyrazole: Shares the pyrazole core but lacks the morpholine ring.
4-Methylpyrazole: Similar pyrazole structure but without the iodine substitution.
Morpholine Derivatives: Compounds with the morpholine ring but different substituents on the nitrogen atom.
Uniqueness
4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine is unique due to the combination of the morpholine ring and the 4-iodo-2-methylpyrazole group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
IUPAC Name |
4-[(4-iodo-2-methylpyrazol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3O/c1-12-9(8(10)6-11-12)7-13-2-4-14-5-3-13/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRNLAMZTJIYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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